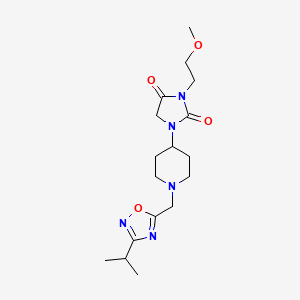
1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an oxadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- Starting with an appropriate nitrile and hydrazine derivative, the oxadiazole ring is formed through a cyclization reaction under acidic or basic conditions.
- Common reagents: Acetic acid, sulfuric acid, or sodium hydroxide.
-
Piperidine Ring Formation:
- The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
- Common reagents: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
-
Imidazolidine-2,4-dione Formation:
- This step involves the reaction of an appropriate urea derivative with a diester or diketone under heating conditions.
- Common reagents: Ethyl acetoacetate, urea, and a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the isopropyl group or the piperidine ring.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can target the oxadiazole ring or the imidazolidine-2,4-dione moiety.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
-
Substitution:
- Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.
- Common reagents: Sodium hydride, alkyl halides.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used, potentially forming ethers or secondary amines.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for its activity against certain biological targets, such as enzymes or receptors.
Industry:
- Could be used in the development of new pharmaceuticals.
- Potential applications in agrochemicals or materials science.
作用機序
The mechanism of action for 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The oxadiazole ring could play a role in binding to active sites, while the piperidine and imidazolidine-2,4-dione moieties may influence the compound’s overall conformation and reactivity.
類似化合物との比較
- 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared to other compounds with similar structural features, such as:
- 1-(1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
- 1-(1-((3-Isopropyl-1,2,4-thiadiazol-5-yl)methyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
Uniqueness:
- The presence of the isopropyl group on the oxadiazole ring and the specific substitution pattern on the piperidine ring make this compound unique.
- Its combination of functional groups may confer distinct biological activity and chemical reactivity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons
特性
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-12(2)16-18-14(26-19-16)10-20-6-4-13(5-7-20)22-11-15(23)21(17(22)24)8-9-25-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROOMFJAYYOFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
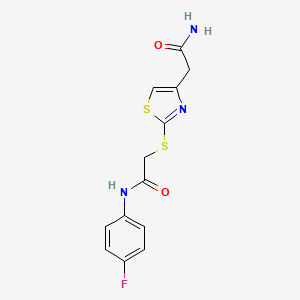
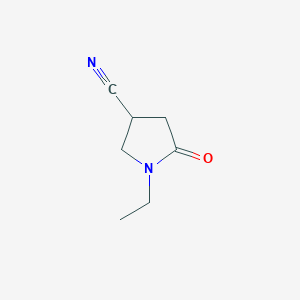
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
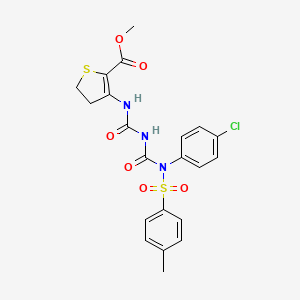
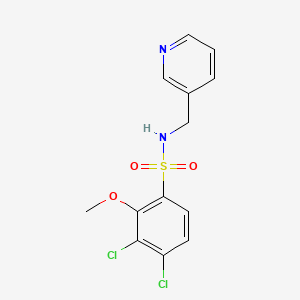
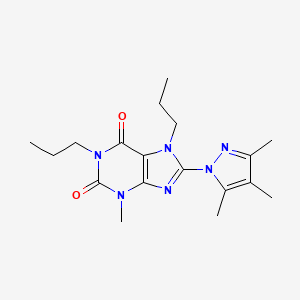
![N-(2,3-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2672795.png)
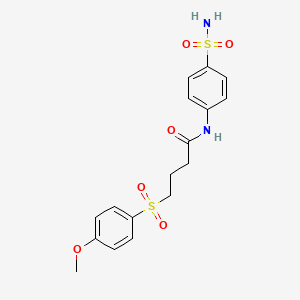
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2672800.png)
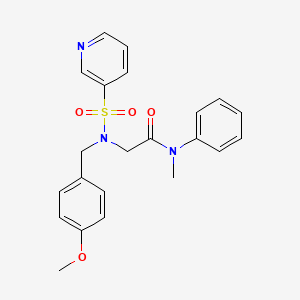
![5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)
![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)
![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)
![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)
